The compound "3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one" represents a class of organic molecules known as isobenzofurans, which have garnered attention due to their diverse biological activities and potential applications in various fields. The synthesis and biological evaluation of isobenzofuran derivatives have been a subject of interest in recent research, aiming to explore their therapeutic potential and develop new pharmacological agents.
The synthesis of substituted furans has led to the discovery of compounds with potent antiprotozoal activity. For example, a series of 2,5-bis(4-guanylphenyl)furans were synthesized and evaluated for their antimalarial and antitrypanosomal activities. Some of these compounds were found to be very active against Trypanosoma rhodesiense, with a few exhibiting curative effects at submilligram dosage levels in mice1. This suggests that isobenzofuran derivatives, including the compound , may have potential applications in the treatment of protozoal infections.
Isobenzofuran derivatives have also been explored for their anticancer properties. A study on dibenzo[a,j]xanthenes, which share a similar polycyclic structure with isobenzofurans, revealed that certain derivatives possess cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma and leukemia cells3. These findings indicate that isobenzofuran derivatives could be promising candidates for the development of new anticancer agents.
The efficient synthesis of isobenzofuran-1(3H)-ones has been achieved through domino [Pd]-catalysis, demonstrating broad substrate scope and applicability to various alcohols2. This methodology could be utilized to synthesize the compound "3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one" and its analogs, facilitating the development of new drugs with potential therapeutic applications.
Further research into the antitumor activity of furan and isoxazole derivatives, which are structurally related to isobenzofurans, has shown that these compounds can exhibit antiproliferative effects against human tumor cell lines4. This suggests that isobenzofuran derivatives may also possess antitumor properties, warranting further investigation into their potential use in cancer therapy.
This compound falls under the category of isobenzofuran derivatives, which are known for their diverse biological activities. The presence of hydroxyl groups enhances its potential as a pharmacophore in drug development.
The synthesis of 3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one typically involves the reaction of phthalic anhydride with 2,6-dimethylphenol.
In industrial settings, continuous flow reactors are utilized to enhance yield and purity during large-scale production.
The molecular structure of 3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one can be described as follows:
The compound undergoes various chemical reactions due to its functional groups:
The mechanism of action for 3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one involves interactions with specific molecular targets within biological systems. The hydroxy groups facilitate hydrogen bonding with various biomolecules, enhancing its reactivity and biological activity.
The compound's unique structure allows it to participate in multiple biochemical pathways, potentially influencing cellular processes and signaling mechanisms.
The physical and chemical properties of 3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one include:
| Property | Value |
|---|---|
| Melting Point | Data not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
| Appearance | Typically crystalline |
These properties indicate its suitability for various applications in research and industry.
The scientific applications of 3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one are diverse:
The compound is systematically named 3,3-bis(4-hydroxy-2,5-dimethylphenyl)-1,3-dihydroisobenzofuran-1-one according to IUPAC conventions. This nomenclature specifies:
Synonyms and Identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 50984-88-8 |
| Common Synonyms | P-Xylenolphthalein; 2',5',2'',5''-Tetramethylphenolphthalein; 3,3-Bis(2,5-dimethyl-4-hydroxyphenyl)isobenzofuran-1(3H)-one |
| Molecular Formula | C₂₄H₂₂O₄ |
| Molecular Weight | 374.43 g/mol |
| SMILES | CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C |
| InChIKey | PXCIPOXPHMTCIL-UHFFFAOYSA-N |
These synonyms reflect its use as a pH indicator (transition range pH 9.0–10.5) and structural similarity to phenolphthalein derivatives [6] [8].
Key structural analogues arise from substitution pattern variations on the phenolic rings:
Regioisomeric Variant:The compound 3,3-bis(4-hydroxy-3,5-dimethylphenyl)isobenzofuran-1(3H)-one (CAS 3689-45-0) positions methyl groups meta to the hydroxy group (3,5-dimethyl substitution), contrasting with the ortho-methyl (2,5-dimethyl) groups in the parent compound. This minor substitution difference significantly alters steric and electronic properties [7] .
Synthetic Derivatives:Spiro-isobenzofuran compounds like spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones are synthesized via oxidative cleavage of vicinal diols formed from ninhydrin and amino-naphthoquinones. These incorporate additional fused quinone and pyrrole rings, expanding the spiro-conjugated system [5].
Table: Comparison of Key Isobenzofuranone Analogues
| Compound | CAS Number | Substitution Pattern | Molecular Formula | Key Applications |
|---|---|---|---|---|
| 3,3-Bis(4-hydroxy-2,5-dimethylphenyl) derivative | 50984-88-8 | 2,5-Dimethylphenol | C₂₄H₂₂O₄ | pH indicator, chelator |
| 3,3-Bis(4-hydroxy-3,5-dimethylphenyl) derivative | 3689-45-0 | 3,5-Dimethylphenol | C₂₄H₂₂O₄ | Not specified (structural study) |
| Spiro[benzo[g]indole-2,1′-isobenzofuran] tetraone | – | Fused polycyclic | ~C₂₄H₁₂NO₅ | Organic synthesis intermediate |
Synthesis Pathways:The parent compound is synthesized via acid-catalyzed condensation of phthalic anhydride with 2,6-dimethylphenol (p-xylenol). Optimized conditions use polyphosphoric acid and AlCl₃ at 70°C for 3.5 hours, followed by ethanol/activated carbon recrystallization [8]. Domino palladium-catalyzed routes enable analogous spiro-lactone formations from diverse alcohols [6].
While single-crystal X-ray diffraction data for 3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one is absent in the retrieved sources, crystallographic studies of related spiro-isobenzofurans reveal:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5